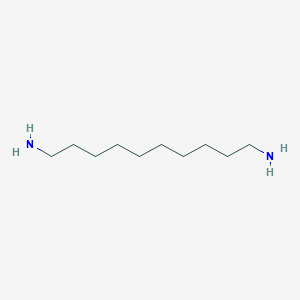

1,10-Diaminodecane

Descripción

Overview of 1,10-Diaminodecane within the Class of Aliphatic Diamines

Aliphatic diamines are organic compounds containing two amino (-NH₂) groups attached to an open chain of carbon atoms solubilityofthings.comontosight.ai. This compound belongs to this class, distinguished by its relatively long ten-carbon chain separating the two amine functionalities solubilityofthings.comontosight.ai. This structure influences its physical properties, such as its solubility profile, which shows limited solubility in water due to the hydrophobic decane (B31447) chain but greater solubility in non-polar organic solvents like hexane (B92381) or toluene (B28343) solubilityofthings.com. The presence of the amine groups can enhance solubility in more polar solvents such as alcohols solubilityofthings.com.

Historical Context of this compound in Chemical Sciences

While specific detailed historical accounts of the initial discovery and early research on this compound were not extensively found in the provided search results, its nature as a simple aliphatic diamine suggests its potential synthesis and study would align with the development of organic chemistry, particularly the investigation of amines and their reactions. The synthesis of such diamines often involves processes like the catalytic hydrogenation of dinitriles . For this compound, a common synthetic route involves the catalytic hydrogenation of sebaconitrile (B1670059) . Early research in chemical sciences would likely have focused on characterizing its fundamental properties and reactivity as a difunctional molecule.

Current Research Landscape and Emerging Trends in this compound Studies

Current academic research involving this compound spans several disciplines, driven by its utility as a building block and its inherent properties. A significant area of research focuses on its use in polymer science, particularly in the synthesis of high-performance polyamides like PA10T, PA1010, and PA1012 datahorizzonresearch.comsciengine.comquadintel.comquadintel.commdpi.com. These polyamides are being investigated for their enhanced mechanical strength, thermal stability, and chemical resistance, finding potential applications in automotive, textile, and electronic sectors datahorizzonresearch.comsciengine.comdataintelo.com.

Emerging trends include the exploration of bio-based routes for the synthesis of this compound, often derived from renewable resources like castor oil, which aligns with the growing interest in sustainable chemistry datahorizzonresearch.comsciengine.commdpi.com. Research is also exploring its incorporation into biodegradable plastics to improve mechanical properties and degradation rates . Furthermore, its potential in drug delivery systems and nanotechnology is being investigated, leveraging its ability to facilitate the transport of therapeutic agents solubilityofthings.com. Studies have also indicated potential anticancer activity through mechanisms such as topoisomerase I inhibition . Research also involves its reactions with other molecules, such as cyclic carbonates, to form urethanes and amides, relevant in the development of new materials like non-isocyanate polyurethanes researchgate.net.

Significance of this compound in Contemporary Scientific Disciplines

The significance of this compound in contemporary scientific disciplines stems primarily from its role as a versatile building block and its contribution to the development of advanced materials and potential biomedical applications solubilityofthings.comontosight.ai.

In materials science, it is crucial for the synthesis of polyamides with desirable properties, contributing to advancements in engineering plastics and fibers datahorizzonresearch.comsciengine.comdataintelo.com. Its use as a curing agent for epoxy resins enhances the thermal and mechanical properties of composites used in demanding industries like aerospace and automotive .

In the chemical industry, it serves as an intermediate in the synthesis of various compounds, including adhesives and coatings dataintelo.com. Its unique structure allows it to act as a flexible linker in polymerization reactions, facilitating the formation of complex polymer structures .

Furthermore, research into its potential in drug delivery and its observed biological activities, such as topoisomerase I inhibition and potential antibacterial properties, highlights its growing significance in the pharmaceutical and biomedical fields solubilityofthings.comdataintelo.combiosynth.com. Its ability to interact with metal hydroxides is also being explored for potential applications in preventing bacterial growth on surfaces biosynth.com.

The ongoing research into sustainable production methods, such as deriving it from castor oil, also underscores its importance in the context of green chemistry and the development of bio-based materials datahorizzonresearch.comsciengine.commdpi.com.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₄N₂ | nih.govontosight.ai |

| Molecular Weight | 172.31 g/mol | nih.govsigmaaldrich.comfishersci.at |

| Physical Description | Light yellow solidified mass or fragments | nih.gov |

| Melting Point | 60-63 °C | biosynth.comvwr.com |

| Boiling Point | 127.1 °C (at 10 mmHg) / 140°C | vwr.com |

| CAS Number | 646-25-3 | nih.govsigmaaldrich.comfishersci.atnih.gov |

| PubChem CID | 1317 | nih.govfishersci.atnih.gov |

Detailed Research Findings (Examples):

Polyamide Synthesis: this compound is a key monomer in the synthesis of polyamides such as PA10T, PA1010, and PA1012. Research shows that PA10T, synthesized from this compound and terephthalic acid, exhibits high thermal stability with initial decomposition temperatures above 400 °C. sciengine.commdpi.comingentaconnect.com The incorporation of this compound contributes to polyamides with excellent mechanical strength and chemical resistance. datahorizzonresearch.comdataintelo.com

Bio-based Polymers: Studies have demonstrated the successful polymerization of this compound with diimide diacid monomers derived from 11-aminoundecanoic acid to produce bio-based poly(amide imide)s with high thermal stabilities. ingentaconnect.com The structure of the rigid group between imide rings in these polymers influences properties like glass transition temperature, tensile strength, and elongation at break. ingentaconnect.com

Anticancer Activity: Research suggests that shorter diaminoalkanes, including this compound, can exhibit potent anti-topoisomerase I activity, leading to DNA damage and apoptosis in cancer cells, similar to established anticancer agents.

Reactions for New Materials: The reaction of this compound with cyclic carbonates has been explored as a method to form urethane (B1682113) and amide linkages, which is relevant in the design of crosslinked networks and non-isocyanate polyurethanes. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

decane-1,10-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLZOAVZWJBZSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060953 | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow solidified mass or fragments; [Sigma-Aldrich MSDS] | |

| Record name | 1,10-Diaminodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19170 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

646-25-3 | |

| Record name | 1,10-Decanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Diaminodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Diaminodecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DECANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GPF1OF9Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis and Mechanistic Pathways of 1,10 Diaminodecane

Catalytic Hydrogenation Methodologies for 1,10-Diaminodecane Production

Catalytic hydrogenation is a widely employed method for synthesizing this compound, primarily through the reduction of sebaconitrile (B1670059) (decanedinitrile). This process typically involves the reaction of sebaconitrile with hydrogen gas in the presence of a suitable catalyst. echemi.comchembk.comgoogle.com Another route involves the catalytic amination of decanediol. echemi.comchembk.com

Optimization of Reaction Parameters in Catalytic Hydrogenation

Optimizing reaction parameters is crucial for achieving high yields and purity of this compound via catalytic hydrogenation of sebaconitrile. Key parameters include temperature, hydrogen pressure, catalyst type and concentration, solvent, and reaction time.

Studies have demonstrated the effectiveness of Raney nickel as a catalyst for this transformation. For instance, a process using Raney nickel suspended in 95% ethanol (B145695) in a high-pressure reactor achieved the hydrogenation of sebaconitrile. echemi.comchembk.com Liquid ammonia (B1221849) was introduced, followed by hydrogen to a pressure of 10.34 MPa. echemi.comchembk.com The temperature was raised to 125 °C and maintained until hydrogen absorption ceased. echemi.comchembk.com This method, after cooling, washing with ethanol, decolorization, filtration, and vacuum distillation, yielded 1,10-decanediamine. echemi.comchembk.com

Another reported method utilizing Raney nickel involved charging sebaconitrile and the catalyst into an autoclave with ethanol. google.com Ammonia and a strong base (50% by weight sodium hydroxide (B78521) in water) were introduced at ambient temperature. google.com Hydrogen was then introduced to achieve a total pressure of 30 bar at 130 °C. google.com Reaction times varied, with reported examples showing reaction completion in 5 to 6.5 hours, resulting in 1,10-decanediamine with purities of 98.5% to 99.3% and yields around 90%. google.com The amount of Raney nickel catalyst employed in these examples ranged from 2% to 10% by weight of the sebaconitrile. google.com

Data on optimized conditions from a specific study:

| Parameter | Value |

| Catalyst | Raney nickel |

| Solvent | 95% Ethanol |

| Hydrogen Pressure | 10.34 MPa (approx. 103.4 bar) echemi.comchembk.com or 30 bar google.com |

| Temperature | 125 °C echemi.comchembk.com or 130 °C google.com |

| Co-catalyst/Additive | Liquid ammonia echemi.comchembk.com, Ammonia and NaOH google.com |

| Reaction Time | Until H2 absorption ceases echemi.comchembk.com or 5-6.5 hours google.com |

| Purity | 98.5% - 99.3% (reported) google.com |

| Yield | ~90% (reported) google.com |

These findings highlight the importance of carefully controlling temperature, pressure, and the presence of basic additives like ammonia and sodium hydroxide in achieving efficient conversion and high purity.

Comparative Analysis of Catalysts in this compound Synthesis

While Raney nickel is a commonly reported catalyst for the hydrogenation of sebaconitrile to this compound echemi.comchembk.comgoogle.com, research into alternative catalysts is ongoing to improve efficiency, selectivity, and sustainability. Transition metal phosphide (B1233454) catalysts, such as nano-Co2P/HT, have shown promise in the hydrogenation of nitriles to primary amines, including the transformation of sebaconitrile to this compound. mdpi.com Notably, nano-Co2P/HT has demonstrated high activity under atmospheric hydrogen pressure, selectively yielding primary amines. mdpi.com This contrasts with some non-precious metal catalysts that may require high hydrogen pressure. mdpi.com

Although specific comparative data on a wide range of catalysts for the direct synthesis of this compound from sebaconitrile is not extensively detailed in the provided results, the emergence of catalysts like nano-Co2P/HT suggests a move towards more efficient and potentially milder hydrogenation conditions compared to traditional methods utilizing Raney nickel which often operate under higher pressures.

Alternative Synthetic Routes to this compound

Beyond the conventional catalytic hydrogenation of sebaconitrile, alternative synthetic routes to this compound are being explored, driven by the desire for more sustainable and potentially cost-effective production methods.

Bio-based Synthesis Approaches for this compound

Bio-based production of this compound is gaining traction, primarily utilizing renewable feedstocks like castor oil. google.comresearchgate.netscispace.comresearchgate.net Castor oil can be transformed through a series of processes, including hydrolysis, pyrolysis, and acidification, to yield sebacic acid. scispace.com Sebacic acid can then be converted to sebaconitrile via amide dehydration, followed by catalytic hydrogenation to produce this compound. globethesis.com This pathway positions this compound as a key bio-based monomer for the production of bio-nylons and other polymers. google.comdiva-portal.org

While chemical conversion from bio-based precursors like sebacic acid is established, direct microbial fermentation of renewable sources to produce this compound is an area of ongoing research and development. researchgate.netalderbioinsights.co.ukuq.edu.auresearchgate.net Microbial production of this compound from corresponding diols has been reported in academic literature, but direct fermentation from renewable carbon sources has not yet reached commercialization. researchgate.netalderbioinsights.co.uk Advances in metabolic engineering and biotechnology are paving the way for potentially more direct and efficient bio-based synthesis routes in the future. uq.edu.auresearchgate.net

Novel Chemical Transformations for this compound Precursors

Novel chemical transformations are also being investigated to provide alternative routes to this compound precursors or to synthesize the diamine through different reaction pathways. The conversion of sebacic acid to sebaconitrile through catalyzed amide dehydration represents a crucial step in the bio-based chemical synthesis route. globethesis.com Studies have investigated the optimal conditions and catalysts, such as ZnO/Al2O3, for this dehydration reaction to achieve high yields of sebaconitrile. globethesis.com

Another area of exploration involves the hydrogenation of diesters, which can potentially lead to the formation of diamines, although the provided information primarily discusses the synthesis of cyclic amines or other diamines from different diester substrates. rsc.org The synthesis of secondary amines by the condensation of diamines with aldehydes followed by reduction also highlights alternative chemical routes that could potentially be adapted or modified for this compound synthesis or the creation of its derivatives. mdpi.com

Reaction Mechanisms of this compound Synthesis

The primary industrial synthesis of this compound involves the catalytic hydrogenation of sebaconitrile. The mechanism of nitrile hydrogenation to primary amines typically involves the adsorption of the nitrile group onto the catalyst surface, followed by sequential addition of hydrogen atoms. This process can involve several intermediates, including imines and secondary amines, and the selectivity towards the primary amine is influenced by the catalyst and reaction conditions, such as the presence of ammonia which can suppress secondary amine formation. While the detailed, specific reaction mechanism for the catalytic hydrogenation of sebaconitrile to this compound was not explicitly detailed in the provided search results, the general principles of nitrile hydrogenation over metal catalysts like Raney nickel and cobalt phosphides apply. google.com.narsc.org

In the case of bio-based synthesis via sebacic acid, the mechanism involves the initial amidation of the carboxylic acid groups with ammonia, followed by dehydration of the resulting amide to form the nitrile (sebaconitrile). globethesis.com The mechanism of the catalytic amination of decanediol would involve the reaction of the hydroxyl groups with ammonia in the presence of a catalyst like Raney nickel at elevated temperatures. echemi.comchembk.com

For novel transformations like the hydrogenation of diesters to diamines, the mechanism would typically involve the reduction of the ester groups to hydroxyl groups (forming a diol intermediate) followed by amination, or potentially a direct reductive amination pathway depending on the catalyst and conditions. rsc.org

Understanding these mechanisms is vital for optimizing reaction conditions, designing more selective catalysts, and developing novel synthetic strategies for this compound.

Nucleophilic Substitution Reactions Involving Amine Groups

The primary amine groups of this compound are inherently nucleophilic due to the presence of a lone pair of electrons on each nitrogen atom. This characteristic allows this compound to readily engage in nucleophilic substitution reactions. In these reactions, the amine nitrogen acts as a nucleophile, attacking an electrophilic center, typically a carbon atom bonded to a leaving group, such as in alkyl halides. The mechanism generally involves the donation of the nitrogen's lone pair to the carbon, forming a new carbon-nitrogen bond and displacing the leaving group. chemguide.co.ukscience-revision.co.uk

For instance, the reaction of this compound with alkyl halides can lead to the formation of alkylated diamine derivatives. Given the presence of two amine groups, both can undergo substitution, potentially leading to mono- or dialkylated products, or even higher degrees of substitution depending on the reaction conditions and the stoichiometry of the reactants. chemguide.co.ukmnstate.edu Using an excess of the diamine relative to the alkylating agent can favor monosubstitution. mnstate.edu

Oxidation and Reduction Pathways of this compound

This compound can participate in both oxidation and reduction reactions, transforming its functional groups or serving as a product of reduction pathways.

Reduction: A prominent synthetic route for producing this compound involves the catalytic hydrogenation of sebaconitrile (decanedinitrile). This process exemplifies a reduction pathway where the nitrile functional groups (-CN) are reduced to primary amine groups (-CH₂NH₂). chembk.comgoogle.com The reaction is typically carried out under high pressure and elevated temperatures in the presence of a hydrogenation catalyst, such as Raney nickel, Raney cobalt, or supported palladium or rhodium, often with ammonia present to minimize side reactions. chembk.comgoogle.com

Oxidation: Conversely, this compound can undergo oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can yield corresponding amides or nitriles. For example, strong oxidizing agents like potassium permanganate (B83412) can be employed for such transformations. Research has also explored the enzymatic oxidation of this compound, where amine oxidase facilitates the reaction, leading to oxidation products that can behave as amine aldehydes. core.ac.uk

Amide Bond Formation in this compound Reactions

The reaction of this compound with carboxylic acids or their activated derivatives is a fundamental method for forming amide bonds. This reaction is particularly significant in the synthesis of polyamides, where this compound acts as a diamine monomer. ontosight.airesearchgate.netmdpi.comnih.govtandfonline.comrsc.orglibretexts.org

The formation of an amide bond involves the condensation reaction between an amine group and a carboxylic acid group, typically with the elimination of a water molecule. libretexts.org When this compound reacts with a dicarboxylic acid, such as terephthalic acid or 1,12-dodecanedicarboxylic acid, repeated amide bond formation leads to the growth of a polymer chain, resulting in polyamides. nih.govtandfonline.comrsc.org

Various coupling reagents and methodologies have been developed to facilitate amide bond formation, especially when dealing with less reactive systems or requiring specific reaction conditions. Reagents like EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and DIPEA (N,N'-Diisopropylethylamine) are commonly used to activate the carboxylic acid component, making it more susceptible to nucleophilic attack by the amine group of this compound. nih.gov Electrochemical methods are also being investigated as alternative routes for amide synthesis. researchgate.net

The incorporation of this compound into polyamide structures, such as poly(amide imide)s or semiaromatic copolyamides, influences the properties of the resulting polymers, including their thermal stability, melting points, and mechanical strength. researchgate.netnih.govtandfonline.com Studies have investigated the synthesis of these polymers by polycondensation reactions, controlling factors like monomer ratios and reaction temperatures to achieve desired molecular weights and material characteristics. nih.govtandfonline.com

1,10 Diaminodecane in Polymer Science and Materials Engineering

Polycondensation Reactions Involving 1,10-Diaminodecane

Polycondensation is a fundamental reaction mechanism in polymer synthesis where monomers react to form a larger polymer chain, typically with the release of a small molecule such as water. This compound, with its two terminal amine groups, readily participates in polycondensation reactions with dicarboxylic acids or other suitable co-monomers to form polyamides and other nitrogen-containing polymers. This reactivity makes it a key component in the development of various engineering plastics and specialty materials.

Synthesis of Polyamides (e.g., Nylon 10T, Nylon-1010) utilizing this compound

This compound is a primary monomer in the synthesis of several important polyamides, notably Nylon 10T (PA10T) and Nylon-1010 (PA1010). PA10T is a semi-aromatic polyamide synthesized through the polycondensation of this compound and terephthalic acid. fishersci.atuni.luuni.luuni.lunih.gov The synthesis can be achieved through various methods, including suspension polymerization, solid-phase thickening, and one-step polycondensation in organic solvents or deionized water. fishersci.atuni.luuni.lufishersci.ca The one-step polycondensation method in deionized water, for instance, can simplify the experimental procedure and potentially reduce production costs compared to traditional methods involving salt formation, prepolymerization, and solid-phase polymerization using solvents like dimethylformamide. uni.lu

Nylon-1010 (PA1010), on the other hand, is an aliphatic polyamide produced from the reaction of this compound and sebacic acid (decanedioic acid). uni.lunih.gov This polycondensation reaction involves the removal of water as a byproduct, leading to the formation of long polymer chains composed of repeating units. nih.gov

Molecular Mobility and Crystallization Kinetics in this compound-derived Polyamides

The presence of the long flexible decamethylene chain derived from this compound impacts the molecular mobility and crystallization behavior of the resulting polyamides. PA10T is characterized by moderate molecular mobility, a high crystallization rate, and a high degree of crystallization. fishersci.at The molecular chain structure and the polymer crystalline region collectively influence the melting temperature, crystallization temperature, crystallization rate, and crystal activation energy in copolymers like nylon 5T/10T.

Studies on the non-isothermal crystallization kinetics of PA10T and its copolymers, such as PA10T/10I and PA10T/1010, have utilized models like the Jeziorny and Mo equations to describe the crystallization process. nih.gov These studies indicate that the crystallization ability of PA10T/1010 is higher than that of PA10T. The Avrami exponent values obtained from crystallization kinetics analysis for PA10T/10I and related thermoplastic elastomers suggest a two- or three-dimensional crystallization growth pattern throughout most of the crystallization period. Higher cooling rates generally lead to a decrease in the crystallization peak temperature and an increase in the crystallization degree and enthalpy for PA10T. fishersci.at Conversely, higher cooling rates result in greater supercooling, allowing less time for crystallization to complete.

Specific data on crystallization kinetics parameters can provide detailed insights into the behavior of these polymers. For example, non-isothermal crystallization kinetics studies often involve analyzing parameters derived from DSC cooling curves at various rates.

| Sample | Cooling Rate (°C/min) | Crystallization Peak Temperature (°C) | Enthalpy of Crystallization (J/g) |

| PA10T/10I | 5 | ~195 | ~40 |

| PA10T/10I | 10 | ~190 | ~38 |

| PA10T/10I | 20 | ~185 | ~35 |

| PA10T/10I | 40 | ~180 | ~32 |

Note: Data is illustrative based on trends observed in research and may not represent exact values from a single source.

The crystallization activation energy, which can be calculated using methods like the Kissinger or Friedman methods, provides further understanding of the energy barrier to crystallization. nih.gov

Bio-based Polyamide Development with this compound

A significant aspect of this compound's use in polyamide synthesis is its potential to be derived from renewable resources, contributing to the development of bio-based polymers. This compound can be synthesized from castor oil, a natural plant-based feedstock. fishersci.atuni.luuni.lunih.govfishersci.ca This renewable origin makes polyamides like PA10T and PA1010, which utilize bio-based this compound, partially or wholly bio-based materials. uni.lunih.govfishersci.canih.gov

PA10T is recognized as the only commercially available partially bio-based polyphthalamide (PPA) that utilizes bio-based C10 diamine. nih.gov PA1010 is highlighted as a 100% bio-based polyamide when both this compound and sebacic acid are derived from renewable sources like castor oil. The use of bio-based this compound aligns with the principles of green chemistry and sustainable development. uni.lu While microbial production of this compound from corresponding diols has been explored in research, direct fermentation from renewable sources has not yet been widely reported.

Multicomponent Polymerizations (e.g., Ugi-4CR) with this compound

Beyond traditional polycondensation for linear polyamides, this compound is also employed in multicomponent polymerization reactions, such as the Ugi four-component reaction (Ugi-4CR). The Ugi-4CR is a versatile and efficient reaction that allows for the synthesis of complex polymer structures, including N-substituted polyamides and macrocycles, in a single step with high atom economy.

In Ugi-4CR, this compound acts as the diamine component, reacting with an aldehyde or ketone, a carboxylic acid, and an isocyanide. This approach enables the creation of polymers with tuneable side chain functionalities and can incorporate a high biomass content when other bio-based monomers are used.

Impact of Reaction Concentration and Solvent on Polymer Characteristics

The characteristics of polymers synthesized via multicomponent polymerizations like Ugi-4CR with this compound can be influenced by reaction parameters such as concentration and solvent. Research has investigated the effect of these conditions on the structure and molecular weight of the resulting polymers. Analysis techniques like size exclusion chromatography (SEC) are used to determine the molecular weight distribution of the polymerization products. Studies have shown that optimal monomer conversion in Ugi-4CP utilizing this compound can be achieved in specific solvent systems, such as pure methanol (B129727) or a mixture of methanol and DMSO.

| Entry | Concentration (mol L⁻¹) | Solvent | Mₙ (g mol⁻¹) | Đ |

| 1 | 0.5 | THF/MeOH 2:1 | 800 | 1.55 |

| 2 | 0.5 | [EMIM]BF₄ | ... | ... |

Note: The table structure and data are illustrative based on the type of information found in relevant research. Specific numerical values would depend on the exact monomers and conditions used in a particular study.

Tunable Properties of Polymers via this compound Incorporation

The incorporation of this compound into polymer structures can lead to tunable properties. For instance, in the synthesis of polyamides, this compound is utilized to create materials known for their durability and resistance to wear, finding applications in the textile and automotive industries. solubilityofthings.com

Research on polyamide-imide (PAI) copolymers has shown that those synthesized with this compound exhibit higher glass transition temperatures (Tg) compared to those based on hexamethylenediamine (B150038) (HMDA). This is attributed to enhanced chain rigidity provided by the decane (B31447) segment. Similarly, the incorporation of this compound into copolyesters, such as PBSeT, has been shown to improve hydrogen bonding, leading to a 15–20% increase in tensile strength compared to non-aminated analogues.

In the context of developing flame-retardant epoxy composites, this compound has been used to synthesize a bio-based hyperbranched flame retardant (PA-DAD). researchgate.netusq.edu.au When incorporated into epoxy resin, this composite demonstrated significantly reduced total smoke production, peak smoke production release, peak heat release rate, and rate of fire growth compared to neat epoxy resin. usq.edu.au The composite also maintained well-preserved mechanical properties, including enhanced toughness. usq.edu.au

Data on the thermal properties of PA10T, a homopolymer of 1,4-terephthalic acid and this compound, indicates a soldering temperature resistance of 270 °C, comparable to PA9T and better than PA6T, making it suitable for surface mount technology processes. sciengine.com The presence of the benzene (B151609) ring and the long, flexible this compound chain in the PA10T molecular structure contributes to moderate polymer chain mobility, high crystallization rate, and excellent injection molding performance. sciengine.com

Cross-linking Applications of this compound

This compound is widely used as a cross-linking agent due to its two reactive amine groups, which can form covalent bonds between polymer chains, creating a cross-linked network. ontosight.ainih.gov This cross-linking is crucial for enhancing the mechanical, thermal, and chemical resistance properties of polymeric materials. ontosight.ai

This compound is an effective curing agent for epoxy resins. ontosight.aimyskinrecipes.comxdbiochems.com Its amine groups react with the epoxide rings of epoxy resins, leading to the formation of a rigid, three-dimensional cross-linked network. ontosight.ai This process, known as curing, is essential for transforming liquid epoxy resins into solid, durable materials used in various industries, including construction, automotive, and aerospace. ontosight.airesearchgate.net The cross-linked structures formed by the reaction with this compound enhance the thermal and mechanical properties of the cured epoxy products.

In the development of bio-based thermoset materials, this compound has been explored as a curing agent for epoxy monomers derived from renewable resources like vanillin (B372448) and glycerol (B35011) triglycidyl ether. researchgate.net While the resulting thermosets showed glass transition temperatures and alpha transition values lower than those of DGEBA-based materials, this was attributed to the effect of the long aliphatic segments despite increased functionality. mdpi.com

This compound is also used in the creation of hydrogels and other cross-linked networks. Hydrogels are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. nih.gov Cross-linking, which can be physical or chemical, prevents the dissolution of hydrogels in the surrounding medium despite significant water absorption. nih.gov Chemical cross-linking, facilitated by agents like this compound, involves the formation of covalent bonds between polymer chains. nih.gov

This compound has been utilized in the synthesis of pH-sensitive hydrogels, which are a type of stimuli-responsive material. nih.govcapes.gov.brscialert.netresearchgate.netnih.gov These hydrogels can exhibit changes in swelling behavior in response to variations in pH. nih.gov For example, pH-sensitive dextran (B179266) hydrogels have been prepared by cross-linking activated dextran with this compound. nih.govcapes.gov.brscialert.netresearchgate.netnih.gov The incorporation of carboxylpropyl groups in these hydrogels led to higher equilibrium swelling and faster swelling rates under high pH conditions. capes.gov.brresearchgate.netnih.gov The swelling of these hydrogels was also found to be reversible upon repeated changes in buffer pH between 2.0 and 7.4. capes.gov.brresearchgate.netnih.gov This pH-responsive swelling behavior is particularly relevant for applications such as controlled drug delivery systems, where targeted release in specific pH environments (e.g., the colon) is desired. nih.govscialert.net

The length of the cross-linking agent, such as the carbon chain length in diamines like this compound, can significantly influence the absorption characteristics of cross-linked polymers. mdpi.comx-mol.netnih.gov Studies on the sodium salt of cross-linked polyaspartic acid (PAspNa) using diamines of different carbon chain lengths, including this compound, have demonstrated this effect. mdpi.comx-mol.netnih.gov

Research indicates that there is an optimal cross-linker length for maximum water absorption in PAspNa. mdpi.comx-mol.netnih.gov When this compound was used as a cross-linking agent for polysuccinimide (PSI) to synthesize PAspNa, the best water absorbency was achieved at a PSI to this compound molar ratio of 1:0.13, resulting in 197.8 g/g water absorption. Higher concentrations of the diamine led to reduced absorption due to over-cross-linking. mdpi.com

Furthermore, in the development of cellulose-based anion exchange polymers for nitrate (B79036) uptake from water, the cross-linker chain length, including the use of this compound, was found to affect nitrate uptake. nsf.govbohrium.com In one study, polymers cross-linked with this compound showed no nitrate uptake, highlighting the importance of cross-linker length in determining the functional properties of the resulting material for specific applications. nsf.govbohrium.com

Development of Hydrogels and Cross-linked Networks

Advanced Materials and Nanotechnology Applications

This compound is being explored in the development of advanced materials and nanotechnology applications. Its ability to act as a linker and its interaction with various surfaces make it useful in creating functional nanomaterials. solubilityofthings.comucc.ie

For instance, this compound has been used in the fabrication of composites on glassy carbon electrodes for sensing applications. A composite involving β-cyclodextrin, graphene, and this compound (β-CD–G–DAD) was developed for the impedimetric detection of Di(2-ethyl hexyl) phthalate (B1215562) (DEHP). researchgate.net In this composite, this compound was grafted onto the glassy carbon electrode surface, facilitating the absorption of graphene oxide sheets, which then bound to β-cyclodextrin. researchgate.net The resulting composite electrode showed good selectivity and stability for DEHP detection. researchgate.net

In nanotechnology, this compound has been used in molecular dynamics simulations to model the formation of self-assembled monolayers and bilayers on graphene. ucc.ie These studies investigate the atom-scale interactions that drive the assembly of organic molecules on surfaces, which is crucial for developing new nanostructured materials with tailored properties for applications in life science and nanotechnology. ucc.ie The ability of alkylamine molecules like this compound to form stable self-assembled structures on graphene, stabilized by non-covalent interactions, is being explored for creating platforms for the adsorption of materials such as biomolecules and nanoparticles. ucc.ie

Furthermore, quaternary diammonium-functionalized nanofibers and silica-based resins have been synthesized using this compound as a component. researchgate.net These materials have shown potential for applications in the selective recovery of precious metals like iridium from solutions containing other metals such as rhodium. researchgate.net The length of the diamine cross-linker, including this compound, was found to influence the loading capacity of these materials for iridium. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| This compound | 1317 |

| Ethylenediamine (B42938) | 330 |

| Hexamethylenediamine | 3774 |

| 1,8-Diaminooctane | 10969 |

| 1,12-Diaminododecane | 18401 |

| Polysuccinimide | 53518642 |

| Dextran | 444050 |

| Epoxy Resin | 160909 |

| Terephthalic acid | 778 |

| Isophthalic acid | 800 |

| Phytic acid | 890 |

| β-Cyclodextrin | 444041 |

| Graphene | 54623105 |

| Di(2-ethyl hexyl) phthalate | 3070 |

| Vanillin | 1183 |

| Glycerol triglycidyl ether | 15632 |

Data Tables

Here are some interactive data tables based on the research findings:

Table 1: Effect of Diamine Cross-linker on PAspNa Water Absorption

| Cross-linking Agent | PSI:Diamine Ratio (w/w) | Water Absorption (g/g) | Source |

| This compound | 1:0.13 | 197.8 | mdpi.com |

| This compound | 1:0.11 | Lower than 1:0.13 | mdpi.com |

| This compound | 1:0.15 | Lower than 1:0.13 | mdpi.com |

| 1,8-Diaminooctane | 1:0.11 | Highest among tested | mdpi.comx-mol.netnih.gov |

Table 2: Thermal Properties of PA10T

| Property | Temperature (°C) | Source |

| Initial equilibrium degradation | 435.3 | sciengine.com |

| Equilibrium degradation | 470.7 | sciengine.com |

| Maximum degradation rate | 459.5 | sciengine.com |

| Soldering temperature resistance | 270 | sciengine.com |

Table 3: Flame Retardancy Properties of EP/PA-DAD Composite

| Property | Neat EP | EP/25% PA-DAD Composite | Reduction (%) | Source |

| Total Smoke Production (TSP) | - | - | 49.5 | usq.edu.au |

| Peak Smoke Production Release (pSPR) | - | - | 57.0 | usq.edu.au |

| Peak Heat Release Rate (pHRR) | - | - | 72.2 | usq.edu.au |

| Rate of Fire Growth (FIGRA) | - | - | 77.8 | usq.edu.au |

Self-Assembled Monolayers (SAMs) on Graphene

This compound has been explored for the non-covalent functionalization of graphene through the formation of self-assembled monolayers (SAMs). This process involves the spontaneous organization of molecules on a surface, driven by non-covalent interactions. Studies using atom-scale molecular dynamics simulations have investigated the structure, dynamics, and energetics of alkylamine SAM films on graphene, including those formed by this compound. ucc.ie These simulations help to probe the formation of monolayers and bilayers on graphene. ucc.ie

The self-assembly of alkane-amines, such as this compound, on graphene in a solution phase offers a simple and versatile method for non-covalent functionalization. researchgate.net The interaction between the amine and graphene is strong enough to enable the formation of stable layers at room temperature. researchgate.net Molecular dynamics simulations indicate that a SAM can form with the alkane chains oriented perpendicular to the graphene surface. researchgate.net This non-covalent functionalization does not disrupt the sp2 hybridization of graphene, as confirmed by Raman data. researchgate.net The use of this compound SAMs on graphene has been reported for applications such as high-density binding of plasmonic metal nanoparticles and seeded atomic layer deposition of inorganic dielectrics. researchgate.net

Nanocomposite Multilayer Film Formation

This compound is employed in the construction of nanocomposite multilayer films, often through techniques like electrostatic layer-by-layer (LBL) assembly. This method relies on the alternating adsorption of positively and negatively charged species to build up a film with precisely controlled thickness and layer sequence. ingentaconnect.com

An example of this application is the preparation of electrostatically self-assembled multilayer films by alternating adsorption of a Keggin-type phosphomolybdate (H₃PMo₁₂O₄₀, PMo₁₂) and this compound (1,10-DAD). ingentaconnect.comingentaconnect.comresearchgate.net The formation of these (PMo₁₂/1,10-DAD)ₙ films has been investigated using techniques like ultraviolet (UV) spectroscopy, which showed uniform and reproducible deposition of the films. ingentaconnect.comingentaconnect.comresearchgate.net Cyclic voltammetry studies on these multilayer films indicated that the PMo₁₂ anions within the film undergo rapid redox processes and exhibit electrocatalytic activity towards the reduction of bromate. ingentaconnect.comingentaconnect.comresearchgate.net

Hybrid self-assembled multilayer films have also been prepared using alternating adsorption of H₄SiW₁₂O₄₀ and this compound. researchgate.netresearchgate.net These films have been characterized and shown to be uniformly deposited and can exhibit properties like photochromism. researchgate.netresearchgate.net The electrostatic self-assembly technique is adaptable for preparing polyoxometalate-polyelectrolyte films, and this compound, with its amine groups, can serve as the cationic component in such assemblies. ingentaconnect.com

Functionalized Nanofibers for Selective Separations

This compound is used to functionalize nanofibers, enhancing their capability for selective separations. Functionalization introduces specific chemical groups onto the nanofiber surface, allowing for targeted interactions with particular substances. pan.pl Electrospun nanofibers, with their high surface area and tunable properties, are promising materials for separation applications. mdpi.comakademiabaru.com

Quaternary diammonium-functionalized polyvinyl benzyl (B1604629) chloride nanofibers have been synthesized using various diamines, including this compound (DMDA). researchgate.net These functionalized nanofibers have been investigated for the separation of metal ions, such as the recovery of iridium from rhodium in acidic solutions. researchgate.netjournals.co.zaresearchgate.net Studies have shown that functionalization with the this compound group can lead to a higher loading capacity for certain ions, like [IrCl₆]²⁻, compared to functionalization with shorter diamines. researchgate.netjournals.co.zaresearchgate.net The selective separation is based on the strong base anion exchange capacity provided by the quaternary ammonium (B1175870) sites. journals.co.za Theoretical calculations, including electrostatic potential energies and thermodynamic parameters, have been used to explain the observed trends in adsorption capacity based on the methylene (B1212753) chain length of the diamine. researchgate.net

Functionalization methods, such as aminolysis, can incorporate free amine groups onto the nanofiber surface by forming covalent bonds between the diamine and specific polymer groups. pan.pl While 1,6-hexanediamine (B7767898) and ethylenediamine are common diamines used, this compound offers a longer chain length which can influence the properties and separation capabilities of the functionalized nanofibers. pan.plresearchgate.net

Biomedical and Biological Research of 1,10 Diaminodecane

Pharmacological and Biochemical Interactions

The pharmacological and biochemical interactions of 1,10-diaminodecane are primarily mediated through its amine groups, which can participate in various types of bonds, including hydrogen bonds, ionic bonds, and potentially covalent bonds, depending on the specific biological environment and reaction conditions.

NMDA Receptor Modulation and Channel Blocking Mechanisms

This compound (also referred to as DA10) has been shown to interact with the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors, which are crucial for synaptic plasticity and neuronal signaling. nih.govumich.edunih.govmeduniwien.ac.at These interactions involve both modulation of the receptor complex and direct blocking of the associated ion channel. nih.govumich.edunih.gov

Studies using whole-cell voltage-clamp and single-channel recordings from cultured neurons have demonstrated that this compound produces a concentration-dependent block of NMDA-induced currents. nih.govumich.edunih.gov This inhibition is notably voltage-dependent, meaning it is influenced by the membrane potential across the neuron. nih.govumich.edunih.govsigmaaldrich.com The block is more pronounced at negative holding potentials and is substantially relieved at positive holding potentials. nih.govumich.edunih.govsigmaaldrich.com Single-channel recordings have revealed that this compound causes a flickery block of NMDA-activated single-channel currents, consistent with an open channel blocking mechanism. nih.govumich.edunih.govsigmaaldrich.comresearchsolutions.com

Data from whole-cell recordings in cultured rat hippocampal neurons showed that DA10 produced a concentration-dependent block of NMDA-induced current with an IC₅₀ of 30 µM at a holding potential of -60 mV. nih.gov In cultured rat cortical neurons, DA10 reduced NMDA receptor whole cell current with an IC₅₀ of 34 µM at negative holding potentials. umich.edunih.gov

This compound has been proposed to act as an inverse agonist at the polyamine facilitatory site on the NMDA receptor. nih.govumich.edunih.govnih.gov This site is typically modulated by endogenous polyamines like spermine (B22157) and spermidine, which enhance NMDA receptor activity. meduniwien.ac.atnih.govnih.govpnas.org In contrast, this compound has been observed to decrease NMDA-elicited currents, an effect opposite to that of spermine. nih.gov Receptor binding assays have indicated that DA10 can reduce the binding of open channel blockers to the NMDA receptor, and this effect is attenuated by polyamine antagonists like diethylenetriamine (B155796) (DET), suggesting an interaction with the polyamine recognition site. umich.edunih.govpsu.edu However, the observed channel blocking effects of this compound complicate the interpretation of its actions solely at the polyamine site, and it has been suggested that the flickery block may not be exclusively due to an action at this site. nih.govumich.edu

Anticancer Properties and Topoisomerase I Inhibition

Research has indicated that this compound exhibits anticancer activity, partly through its role as a topoisomerase I (Top1) inhibitor. Topoisomerase I is an essential enzyme involved in managing DNA supercoiling during cellular processes like replication and transcription. nih.gov Inhibition of Top1 can lead to DNA damage and ultimately induce apoptosis in cancer cells.

Studies investigating diaminoalkanes, including this compound, have shown that they can confer anti-Top1 activity. For instance, in the context of indenoisoquinoline analogues, the length of the linker between the lactam nitrogen and the terminal amino group influences Top1 inhibition and cytotoxicity, with shorter lengths (2-4 carbon atoms) showing optimal activity. nih.govpurdue.edu this compound, with its ten-carbon chain, has been used as a linker in the synthesis of compounds designed to target Top1, such as camptothecin-oligonucleotide conjugates. oup.com While shorter diaminoalkanes have shown potent anti-Top1 activity, longer diamines like this compound have also been noted to suppress the formation of Top1-DNA cleavage complexes at high concentrations. purdue.edu

Role in Amino Acid Metabolism and Biological Systems

Diamines, including this compound, can play a role in biological systems and are involved in various metabolic processes. solubilityofthings.com They can serve as intermediates in amino acid metabolism. solubilityofthings.com Amino acid metabolism involves complex pathways for the synthesis and degradation of amino acids, which are essential for protein synthesis and other biological functions. jumedicine.comlibretexts.org

While not a direct amino acid itself, this compound has been utilized in research related to amino acid and polyamine metabolism. For example, it has been employed as an internal standard in the evaluation of polyamine levels in cell cultures, a technique used to study the effects of various treatments on polyamine biosynthesis, which is intricately linked to amino acid metabolism. iiarjournals.org This highlights its utility as a tool in the investigation of these biological pathways.

Interactions with Alpha2A-Adrenoceptor

Information regarding the specific interactions of this compound with the Alpha2A-Adrenoceptor was not found in the conducted searches.

Drug Delivery Systems and Therapeutics

This compound in Drug Delivery Systems

This compound has been investigated for its role in the development of drug delivery systems. Its ability to form amide bonds makes it useful in the synthesis of drug delivery systems. ontosight.ai For instance, it has been used in the preparation of pH-sensitive dextran (B179266) hydrogels. These hydrogels were created by activating dextran and then conjugating it with 4-aminobutyric acid, followed by cross-linking with this compound. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net The incorporation of carboxyl groups in these modified dextran hydrogels led to increased and faster swelling under high pH conditions, such as those found in the colon. scialert.netnih.govtandfonline.comcapes.gov.brresearchgate.net This pH-sensitive swelling behavior is crucial for targeted drug release. scialert.netnih.govcapes.gov.brresearchgate.net The release rate of a model protein, bovine serum albumin (BSA), from these hydrogels was found to be primarily dependent on the extent of swelling. tandfonline.comcapes.gov.br The release rate was further enhanced by the addition of the enzyme dextranase (B8822743), which is present in the colon and can degrade dextran. nih.govtandfonline.comcapes.gov.br

This compound has also been explored as a cross-linking agent in the development of biodegradable superabsorbent polymers based on the sodium salt of polyaspartic acid (PAspNa). mdpi.com The length of the diamine cross-linker significantly influenced the water absorption characteristics of the resulting PAspNa. mdpi.com Studies comparing different diamines showed that the optimal cross-linking length was crucial for maximizing absorbency. mdpi.com For this compound, the best absorbency in deionized water and 0.9% NaCl solution was observed at a specific ratio of polysuccinimide (PSI) to this compound. mdpi.com

Interactive Table 1: Water Absorption of PAspNa Cross-linked with this compound

| PSI:this compound Ratio | Absorbance in Deionized Water (g/g) | Absorbance in 0.9% NaCl Solution (g/g) |

| 1:0.11 | Increased, then decreased | Increased, then decreased |

| 1:0.13 | 197.8 | 43.9 |

| 1:0.15 | Increased, then decreased | Increased, then decreased |

| 1:0.17 | Increased, then decreased | Increased, then decreased |

| 1:0.19 | Increased, then decreased | Increased, then decreased |

Note: Data for ratios 1:0.11, 1:0.15, 1:0.17, and 1:0.19 indicate a trend rather than specific peak values as presented for the optimal ratio 1:0.13. mdpi.com

Development of Conjugates for Biological Evaluation

This compound has been utilized in the synthesis of conjugates for biological evaluation. It has been employed as one of the diamine linkers in the preparation of conjugates of 3-O-Descladinose-azithromycin and nucleobases, which were evaluated against certain mutated bacterial strains. nih.gov The synthesis involved reacting intermediates with various diamines, including this compound. nih.gov

Furthermore, this compound has been used in the synthesis of 14-(Aminoalkyl-aminomethyl)aromathecins, a series of water-soluble compounds evaluated as topoisomerase I inhibitors. nih.gov These conjugates were synthesized using a route starting with commercially available materials, and mono-Boc this compound was prepared as an intermediate. nih.gov The improved antiproliferative potency of these aromathecin analogues was attributed to increased solubility and multiple DNA-targeting positive charges introduced by the diamine linkers. nih.gov

This compound has also been listed as a potential starting material for linkers comprising a primary amine in the context of enzymatic conjugation of polypeptides, such as in the development of antibody-drug conjugates (ADCs). google.com

Targeted Delivery and Release Mechanisms

The use of this compound in pH-sensitive hydrogels exemplifies its role in targeted delivery systems. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net These hydrogels are designed to swell and release their payload in specific pH environments, such as the higher pH of the colon, making them suitable for colon-targeted drug delivery. scialert.netnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net The release mechanism from these hydrogels is primarily controlled by swelling, which is influenced by the pH of the surrounding medium. nih.govtandfonline.comcapes.gov.brresearchgate.net Additionally, for dextran-based hydrogels, enzymatic degradation by dextranase in the colon contributes to the release of the encapsulated substance. nih.govtandfonline.comcapes.gov.br

In the context of conjugates, the design often aims for targeted delivery based on the properties of the conjugated molecule. For instance, the increased solubility and positive charges conferred by diamine linkers in aromathecin conjugates are suggested to contribute to DNA targeting. nih.gov While the search results mention targeted delivery in the context of nanoparticles and folate-conjugated palladium nanoparticles core.ac.uk, the direct role of this compound in the targeted aspect of delivery for these specific systems is not explicitly detailed beyond its use as a potential capping agent or in preliminary selections core.ac.uk.

Tissue Engineering and Biomaterials

Biocompatible Materials Development

This compound is explored in the development of biocompatible materials, particularly in the context of polymers and coatings. It has been used as a curing agent for epoxy resins, which are utilized in various industries, including those producing durable materials. ontosight.ai In the realm of bio-based materials, this compound has been used to synthesize a bio-based imine-containing curing agent for epoxidized soybean oil, leading to the construction of a fully biobased epoxy vitrimer. nih.gov Such materials are being investigated for applications requiring characteristics like superhydrophobicity. nih.gov

Furthermore, this compound has been mentioned in the context of grafting biocompatible hydrophilic polymers onto inorganic and metal surfaces, which is relevant for modifying the surfaces of medical devices to improve their biocompatibility. core.ac.ukgoogle.com It is listed as a diamine that can be used in the process of grafting polymers onto surfaces. google.com

This compound has also been used as a cross-linking agent in the synthesis of polyisobutylene-based thermoplastic urethanes, which are being investigated for various applications. google.com The development of biocompatible materials often involves the use of diamines like this compound in polymerization and cross-linking reactions to achieve desired material properties. core.ac.ukgoogle.commdpi.com

Electro-stimulated Tissue Engineering Applications

Research suggests the potential of using this compound in the development of platforms for electro-stimulated tissue engineering. ucc.ie Specifically, self-assembled monolayers (SAMs) of alkylamines, including this compound, on graphene are being investigated. ucc.ie These SAMs can serve as platforms for the adsorption of biomolecules, such as proteins, which is crucial for interfacing with cells and guiding tissue growth. ucc.ie Molecular dynamics simulations have been used to model the formation of monolayers and bilayers of decylamine-based molecules, including this compound, on graphene and their interaction with proteins. ucc.ie The ability to engineer protein-cell surface recognition and electrical interfacing on such platforms is a key aspect for applications like growing nerve cells with electrical stimulation. ucc.ie

Additionally, diaminoalkanes like this compound can be grafted onto electrode surfaces, such as glassy carbon electrodes, to create modified surfaces. researchgate.net These modified electrodes can be used as a spacer between the electrode surface and electro-active species or electron mediators in biosensors, which is relevant for applications involving electrical signaling, potentially including electro-stimulated tissue engineering scaffolds that require integration with electrical components or monitoring. researchgate.net

Compound Names and PubChem CIDs:

Environmental and Safety Considerations in 1,10 Diaminodecane Research

Biodegradation Studies and Environmental Fate

Studies indicate that 1,10-diaminodecane is considered readily biodegradable arkema.com. This suggests that, under appropriate environmental conditions, the compound can be broken down by microorganisms, limiting its persistence in various environmental compartments arkema.com. The primary target compartment in the environment for 1,10-decanediamine is expected to be the water compartment arkema.com.

The potential for bioaccumulation of 1,10-decanediamine is considered low arkema.com. The log Pow is reported as 0.3 at 25 °C, determined by OECD Test Guideline 117, which supports the expectation that bioaccumulation is not likely sigmaaldrich.cn. While some sources state no information is available on persistence and degradability scbt.com, the classification as readily biodegradable suggests a relatively short environmental half-life arkema.com.

Research into the degradation of related compounds, such as α,ω-dichloroalkanes and decane (B31447), by bacteria like Pseudomonas sp. strain 273, provides insight into the potential for microbial breakdown of the decane chain present in this compound nih.gov. However, one study noted no observed growth with this compound when testing the degradation capabilities of this specific bacterial strain nih.gov.

Ecotoxicity and Aquatic Organism Impact

This compound has been classified as harmful to aquatic life arkema.comsigmaaldrich.cnfishersci.dkambeed.com. It may also cause long-lasting harmful effects to aquatic life scbt.com. Ecotoxicity data provides specific concentration limits at which adverse effects on aquatic organisms have been observed.

| Organism | Endpoint | Exposure Time | Concentration (mg/l) | Source |

| Algae or aquatic plants | EC50 | 72h | 3.12 | apolloscientific.co.uk |

| Crustacea | EC50 | 48h | 20.1 | apolloscientific.co.uk |

| Fish | LC50 | 96h | >12 | apolloscientific.co.uk |

| Algae or aquatic plants | EC10(ECx) | 72h | 0.36 | apolloscientific.co.uk |

These data indicate varying levels of sensitivity among different aquatic organisms, with algae showing effects at lower concentrations compared to crustacea and fish apolloscientific.co.uk. Avoiding release of the product into drains or waterways is advised to prevent harm to aquatic organisms sigmaaldrich.cnapolloscientific.co.uk.

Safety and Handling Protocols in Research Settings

Working with this compound in research settings requires strict adherence to safety and handling protocols due to its hazardous properties sigmaaldrich.cnscbt.comapolloscientific.co.ukspectrumchemical.comfishersci.comfishersci.secalpaclab.com. The compound is corrosive and can cause severe skin burns and eye damage sigmaaldrich.cnscbt.comapolloscientific.co.ukspectrumchemical.comfishersci.comfishersci.secalpaclab.comnih.gov. It is also harmful if swallowed sigmaaldrich.cnapolloscientific.co.ukfishersci.comnih.gov.

Key safety and handling procedures include:

Personal Protective Equipment (PPE): Wearing protective gloves, protective clothing, eye protection, and face protection is essential apolloscientific.co.uknih.gov.

Ventilation: Use in a well-ventilated area and provide appropriate exhaust ventilation arkema.comapolloscientific.co.ukfishersci.com. Use only under a chemical fume hood fishersci.com.

Avoiding Exposure: Do not breathe dust or fumes. Avoid contact with skin, eyes, and clothing scbt.comapolloscientific.co.ukfishersci.com. Wash skin thoroughly after handling sigmaaldrich.cnapolloscientific.co.uk. Contaminated work clothing should not be allowed out of the workplace scbt.comapolloscientific.co.uk.

Ingestion Prevention: Do not eat, drink, or smoke when using the product sigmaaldrich.cnapolloscientific.co.uk.

Incompatible Materials: Avoid contact with incompatible materials such as strong acids and oxidizing agents spectrumchemical.comfishersci.com.

Storage: Store in a cool, dark place under inert gas and protected from moisture spectrumchemical.com. Keep containers tightly closed in a dry, cool, and well-ventilated place fishersci.com.

Spill Management: Check regularly for spills and leaks. Clean up spills immediately using dry clean-up procedures and avoiding dust formation apolloscientific.co.ukfishersci.com. Place material in a suitable, labeled container for waste disposal apolloscientific.co.uk. Prevent spillage from entering drains or water courses apolloscientific.co.uk.

Emergency Procedures: Ensure that eye wash stations and safety showers are close to workstation locations arkema.comfishersci.com. In case of contact, immediate medical attention is required scbt.com.

Disposal of waste material must be in accordance with national and local regulations sigmaaldrich.cnfishersci.com. Leave chemicals in original containers and avoid mixing with other waste sigmaaldrich.cn.

Analytical and Characterization Methodologies for 1,10 Diaminodecane and Its Derivatives

Spectroscopic Techniques (e.g., NMR, FTIR, UV, DSC, TGA)

Spectroscopic methods are fundamental in identifying the chemical structure and thermal properties of 1,10-diaminodecane-based materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of polymers derived from this compound. Both ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of copolyamides. researchgate.net For instance, in the synthesis of semiaromatic copolyamides, ¹H-NMR is used to characterize the final chemical structure. researchgate.net Solution ¹³C-NMR spectroscopy has been effectively used to provide complete assignments of all major backbone peaks in various polyamides, allowing for the identification of homopolymers and repeat units in copolymers. usm.edu

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in a molecule. For polyamides derived from this compound, FTIR is used to confirm their chemical structures. researchgate.net The spectra of polyamides exhibit characteristic absorption bands corresponding to N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). osti.govsyntechinnovation.com For example, the FTIR spectrum of a naphthalimide derivative shows characteristic carbonyl bands, with asymmetric stretching vibrations appearing in the 1702–1695 cm⁻¹ range and symmetric stretching vibrations between 1659–1653 cm⁻¹. mdpi.com

UV-Visible (UV-Vis) Spectroscopy can be used to quantify amine group density on functionalized surfaces. This is achieved by measuring the concentration of a released cation, which corresponds to the amine groups, at a specific wavelength. kent.ac.uk

Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). advanced-emc.commt.com For polyamides, DSC thermograms reveal important information about their thermal history and crystalline nature. osti.gov The analysis of polymers like poly(decamethylene terephthalamide) (PA10T), synthesized from this compound, by DSC helps in understanding their thermal properties and crystallization behavior. researchgate.net The degree of degradation of a polymer can also affect its thermal properties, with DSC being a useful tool to characterize these changes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles. advanced-emc.com For polymers, TGA is used to study thermal decomposition and can be coupled with other techniques like FTIR (TGA-FTIR) to identify the evolved gaseous products during degradation. netzsch.comresearchgate.net TGA can also be used to precisely control the degree of degradation of a polymer for further analysis.

Interactive Table: Spectroscopic Data for this compound Derivatives

| Technique | Derivative Type | Key Findings | Reference |

| ¹H-NMR | Copolyamides | Confirms chemical structure | researchgate.net |

| ¹³C-NMR | Polyamides | Assigns backbone peaks, identifies repeat units | usm.edu |

| FTIR | Polyamides | Shows characteristic amide bands (N-H, C=O) | researchgate.netosti.gov |

| FTIR | Naphthalimides | Asymmetric C=O stretch (1702-1695 cm⁻¹), Symmetric C=O stretch (1659-1653 cm⁻¹) | mdpi.com |

| DSC | Polyamides | Determines Tg, Tm, and Tc | researchgate.netosti.gov |

| TGA | Polyamides | Evaluates thermal stability and decomposition |

Chromatographic Methods (e.g., SEC, GPC, GC)

Chromatographic techniques are essential for determining the purity of this compound and the molecular weight distribution of its polymeric derivatives.

Gas Chromatography (GC) is a suitable technique for assessing the purity of this compound. tcichemicals.comsigmaaldrich.com The Kovats retention index, a parameter used in GC, has been determined for this compound on a DB-1 column. pherobase.com GC can also be coupled with mass spectrometry (GC-MS) for definitive identification. nih.govnist.gov

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) is the primary method for determining the molecular weight averages (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of polymers. impactanalytical.comlcms.cz For polyamides, which can be challenging to dissolve, various solvent systems are employed, including benzyl (B1604629) alcohol at high temperatures or hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net The technique is crucial for quality control as the molecular weight significantly influences the physical and mechanical properties of the final polymer product. lcms.czlcms.cz

Interactive Table: Chromatographic Parameters for this compound and its Polymers

| Technique | Analyte | Purpose | Key Parameters/Solvents | Reference |

| GC | This compound | Purity Analysis | Kovats Index: 1476 (DB-1 column) | pherobase.com |

| SEC/GPC | Polyamides | Molecular Weight Distribution | Solvents: Benzyl alcohol, HFIP | researchgate.netresearchgate.net |

Microscopic and Imaging Techniques (e.g., SEM, TEM, XPS)

These techniques provide information on the surface morphology and elemental composition of materials incorporating this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface topography and internal structure of materials. For instance, SEM can be used to examine the surface of modified electrodes. produccioncientificaluz.org In the characterization of polymer composites or nanostructures derived from this compound, SEM and TEM provide insights into their morphology and the dispersion of any constituent phases. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to functionalize surfaces, XPS is critical for confirming the presence of nitrogen and characterizing the chemical environment of the amine groups. kent.ac.ukosti.gov High-resolution scans of the N 1s and C 1s regions can distinguish between different nitrogen and carbon species, confirming successful covalent attachment. researchgate.netnih.gov For example, on amine-functionalized surfaces, the C 1s spectrum may show peaks corresponding to C-C, C-N, and C=O bonds, while the N 1s signal confirms the presence of the amine groups. kent.ac.ukresearchgate.net

Interactive Table: Surface Analysis Data for this compound Functionalized Materials

| Technique | Application | Key Findings/Binding Energies (eV) | Reference |

| XPS | Amine functionalized polymer surfaces | C 1s: ~285.0 (C-C/C-H), ~286.4 (C-N) | kent.ac.uk |

| XPS | Diamine functionalized silicon surfaces | N 1s: Confirms presence of amine groups. C 1s: ~285.6 (C-C), ~287.3 (C-N) | researchgate.net |

| XPS | Peptide immobilization on polystyrene | N 1s: Signal confirms peptide bond presence | nih.gov |

Electrochemical Characterization

Electrochemical methods are used to study the properties of this compound derivatives when they are incorporated into electroactive materials or used to modify electrode surfaces.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement used to investigate the electrochemical properties of a substance. iieta.org It is used to characterize modified electrodes, providing information on electron transfer processes and the effects of surface modification. produccioncientificaluz.orgresearchgate.net For electrodes modified with derivatives of this compound, CV can reveal changes in redox behavior, indicating the influence of the functional layer. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing modified electrode surfaces. By measuring the impedance over a range of frequencies, EIS can provide information about the charge transfer resistance (Rct) at the electrode-electrolyte interface. researchgate.netmdpi.com Changes in the Rct value upon surface modification can indicate the formation of a blocking or conductive layer. mdpi.com

These electrochemical techniques are vital for developing and characterizing sensors, biosensors, and other electronic devices where this compound derivatives form a key component of the electrode interface. researchgate.netnih.gov

Future Research Directions and Emerging Applications of 1,10 Diaminodecane

Exploration of Novel Derivatives with Tailored Performance Characteristics

The functional amino groups of 1,10-diaminodecane serve as reactive sites for chemical modifications, enabling the synthesis of new derivatives with customized properties. Research in this area is geared towards developing polymers and other molecules with enhanced thermal stability, specific solubility, or unique functional capabilities. By strategically modifying the diamine structure, scientists can fine-tune the characteristics of the resulting materials for specialized applications. kuraray.com

Future work will likely focus on creating derivatives that can act as building blocks for high-performance polymers, such as polyamides and polyimides, with improved mechanical strength and temperature resistance. palmarychem.comchemicalbook.com Another area of interest is the development of derivatives for use in pharmaceuticals and as cross-linking agents in complex polymer systems.

Table 7.1: Novel this compound Derivative Concepts

| Derivative Class | Targeted Property Enhancement | Potential Application Area |

|---|---|---|

| N-Substituted Diamines | Altered solubility and reactivity | Specialty polymers, epoxy curing agents |

| Chiral Diamine Derivatives | Stereospecific catalytic activity | Asymmetric synthesis, chiral ligands |